Tert-butyl 3-(piperidin-3-yl)propanoate
CAS No.: 1250602-30-2
Cat. No.: VC4194433
Molecular Formula: C12H23NO2
Molecular Weight: 213.321
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1250602-30-2 |
|---|---|
| Molecular Formula | C12H23NO2 |
| Molecular Weight | 213.321 |
| IUPAC Name | tert-butyl 3-piperidin-3-ylpropanoate |
| Standard InChI | InChI=1S/C12H23NO2/c1-12(2,3)15-11(14)7-6-10-5-4-8-13-9-10/h10,13H,4-9H2,1-3H3 |
| Standard InChI Key | KVRUUGQSHWPGOT-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)CCC1CCCNC1 |
Introduction
Tert-butyl 3-(piperidin-3-yl)propanoate is an organic compound classified as an ester. It features a tert-butyl group attached to a propanoate moiety, which is further linked to a piperidine ring at the 3-position. This structural configuration, including the bulky tert-butyl group, imparts steric hindrance, potentially influencing its reactivity and biological interactions .
Biological Activity and Applications
Tert-butyl 3-(piperidin-3-yl)propanoate may exhibit biological activity due to the presence of the piperidine ring, which is known to interact with various biological targets. The compound could potentially influence receptor activities and enzyme functions through its hydrolysis products, which release the active piperidine moiety. This interaction may be relevant in medicinal chemistry for developing new therapeutic agents.
Structural Similarities and Variations
Several compounds share structural similarities with tert-butyl 3-(piperidin-3-yl)propanoate, including variations in the position of the piperidine ring or the type of heterocyclic ring used. These variations can lead to differences in biological activity and reactivity profiles:
| Compound Name | Structural Features | Uniqueness |
|---|---|---|
| Tert-butyl 3-(piperidin-2-yl)propanoate | Similar structure but with a piperidine ring at a different position | Variations in biological activity due to ring position |
| Tert-butyl 3-(pyrrolidin-2-yl)propanoate | Contains a pyrrolidine ring instead of a piperidine ring | Different reactivity profiles due to ring structure |
| Tert-butyl 3-(azetidin-3-yl)propanoate | Features an azetidine ring (four-membered nitrogen-containing ring) | Unique due to smaller ring size affecting properties |
| Tert-butyl 3-(morpholin-2-yl)propanoate | Contains a morpholine ring instead of a piperidine | Morpholine's unique oxygen-containing structure alters reactivity |
Research Findings and Potential Applications
Research indicates that the piperidine ring in tert-butyl 3-(piperidin-3-yl)propanoate can engage in hydrogen bonding and hydrophobic interactions, affecting the activity of biological macromolecules like proteins and enzymes. Studies focusing on these interactions could provide insights into its potential therapeutic effects and optimize its use in drug development.
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